molecular formula C23H27N5O2S2 B2450358 N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892739-73-0

N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2450358
CAS RN: 892739-73-0
M. Wt: 469.62
InChI Key: UVVBABUNKAVQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C23H27N5O2S2 and its molecular weight is 469.62. The purity is usually 95%.
BenchChem offers high-quality N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-cycloheptyl-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine”, also known as “N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine”.

Antiviral Research

This compound has shown potential in antiviral research due to its unique structural properties. Compounds with similar structures have been studied for their ability to inhibit viral replication, making them candidates for developing new antiviral drugs .

Anticancer Applications

The compound’s structure suggests it could be useful in anticancer research. Heterocyclic compounds, particularly those containing sulfur and nitrogen atoms, have been investigated for their ability to interfere with cancer cell growth and proliferation .

Antimicrobial Activity

Research into heterocyclic compounds often explores their antimicrobial properties. This compound’s unique structure could make it effective against a range of bacterial and fungal pathogens, contributing to the development of new antimicrobial agents .

Anti-inflammatory Agents

The compound’s potential as an anti-inflammatory agent is another area of interest. Compounds with similar structures have been studied for their ability to reduce inflammation, which could be beneficial in treating various inflammatory diseases .

Enzyme Inhibition Studies

This compound could be valuable in enzyme inhibition studies. Its complex structure may allow it to interact with specific enzymes, making it a useful tool for understanding enzyme function and developing enzyme inhibitors .

Drug Development

The compound’s unique structure makes it a candidate for drug development. Researchers can explore its potential as a lead compound for developing new therapeutic agents, particularly in fields where heterocyclic compounds have shown promise .

Chemical Biology

In chemical biology, this compound can be used to study biological processes at the molecular level. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways .

Material Science

Beyond biological applications, this compound could have uses in material science. Its unique chemical properties might be harnessed to develop new materials with specific characteristics, such as improved conductivity or stability .

properties

IUPAC Name

N-cycloheptyl-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S2/c1-15(2)16-9-11-18(12-10-16)32(29,30)23-22-25-21(24-17-7-5-3-4-6-8-17)20-19(13-14-31-20)28(22)27-26-23/h9-15,17H,3-8H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVBABUNKAVQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.